molecular formula C17H9ClN2O2 B2731481 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile CAS No. 685550-68-9

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile

Cat. No.: B2731481
CAS No.: 685550-68-9
M. Wt: 308.72
InChI Key: RZCHSJAJAYWVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile is a useful research compound. Its molecular formula is C17H9ClN2O2 and its molecular weight is 308.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, related to 2-methyl1,3-dioxoindan-2-yl structures, exhibits notable chemical reactivity due to its unique structural features. The 1,3-dioxoindan moiety, with its conjugated system, allows for various chemical transformations, making it a versatile intermediate in organic synthesis. Studies highlight its reactivity in forming heterocyclic compounds and its role in catalysis, emphasizing its potential in synthesizing biologically active molecules (Oezbey et al., 1993).

Synthesis of Heterocyclic Compounds

The compound's framework facilitates the synthesis of diverse heterocyclic structures, which are crucial in pharmaceutical chemistry. Research illustrates its utility in creating benzoxazole derivatives, showcasing its application in developing compounds with expected biological activities (Abdelhamid et al., 2008). Such synthetic versatility underscores its importance in drug discovery and development.

Cyanation Reagents

As a dicyanomethylene compound, it serves as a cyanation reagent, adding cyanide groups to various molecular scaffolds. This reactivity is essential for introducing nitrile functionalities, which are pivotal in organic synthesis and pharmaceuticals (Döpp et al., 2002). The ability to act on diverse substrates through hydride abstraction followed by cyanide addition expands its utility in synthetic chemistry.

Corrosion Inhibition Studies

The structural analogs of this compound, particularly those with chlorophenyl groups, have been investigated for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been employed to understand their interaction with metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016). Such studies are crucial for developing new materials with enhanced resistance to corrosion.

Novel Redox Properties

Compounds structurally related to this compound, such as bis(1,3-dithiol-2-ylidene)-substituted derivatives, exhibit unique redox properties. Their electron-donating ability and broad absorption in the near-infrared region highlight their potential in photovoltaic applications and materials science (Wang et al., 2019).

Properties

IUPAC Name

N-(2-chlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKULMAAFRXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.